molecular formula C21H18N2O2S B14101367 1-(4-methylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-(4-methylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14101367
M. Wt: 362.4 g/mol
InChI Key: BFTKPEPCPSRXNS-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a thieno-pyrimidine-dione derivative characterized by a fused thiophene-pyrimidine core substituted at the 1- and 3-positions with 4-methylbenzyl and 3-methylphenyl groups, respectively. This compound belongs to a class of heterocyclic molecules with demonstrated biological relevance, particularly in antiviral and anticancer research . The thieno[3,2-d]pyrimidine scaffold mimics natural pyrimidine nucleobases, enabling interactions with enzymes like reverse transcriptase or kinases, while the substituents modulate pharmacokinetic properties such as solubility and target affinity .

Synthetically, its preparation likely involves multi-step routes similar to those reported for analogous thieno-pyrimidine-diones. For example, substituted aromatic aldehydes and amines are condensed with thieno-oxazine-dione intermediates under basic conditions, followed by purification via chromatography . Structural confirmation typically employs $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS .

Properties

Molecular Formula

C21H18N2O2S

Molecular Weight

362.4 g/mol

IUPAC Name

3-(3-methylphenyl)-1-[(4-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H18N2O2S/c1-14-6-8-16(9-7-14)13-22-18-10-11-26-19(18)20(24)23(21(22)25)17-5-3-4-15(2)12-17/h3-12H,13H2,1-2H3

InChI Key

BFTKPEPCPSRXNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)C4=CC=CC(=C4)C)SC=C3

Origin of Product

United States

Biological Activity

1-(4-methylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a compound belonging to the thienopyrimidine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound is characterized by a thieno[3,2-d]pyrimidine core structure with specific substitutions that contribute to its biological properties. The general structure can be represented as follows:

C18H18N2O2S\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological pathways. These interactions may include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may also act as a modulator of receptors that play critical roles in cellular signaling.

Antimicrobial Properties

Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial activity. The presence of the thieno[3,2-d]pyrimidine moiety is crucial for this activity. For instance, studies have demonstrated that related compounds can inhibit bacterial growth and exhibit antifungal properties .

Anticancer Activity

Thieno[3,2-d]pyrimidines have been explored for their anticancer potential. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

Anti-inflammatory Effects

Some studies suggest that thienopyrimidine derivatives possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in pro-inflammatory cytokines

Case Study: Anticancer Activity

In a recent study, the compound was tested against several cancer cell lines. The results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range, demonstrating significant potency against breast and lung cancer cells. The mechanism was linked to the activation of apoptotic pathways and inhibition of tumor growth in vivo models .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno-pyrimidine-diones and related pyrimidine-2,4(1H,3H)-dione derivatives exhibit structural and functional diversity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name Core Structure Substituents Biological Activity Reference
1-(4-Methylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Thieno[3,2-d]pyrimidine-2,4-dione 1-(4-Methylbenzyl), 3-(3-Methylphenyl) Antiviral (hypothesized), kinase inhibition (structure-activity relationship studies)
Stavudine Pyrimidine-2,4-dione 3'-Deoxy-2',3'-didehydrothymidine Anti-HIV (reverse transcriptase inhibition)
3-Hydroxy-7-methyl-1-[(4-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione Thieno[3,2-d]pyrimidine-2,4-dione 1-(4-Methylbenzyl), 3-Hydroxy, 7-Methyl Potential anticancer (cell line screening in progress)
1-[(4-Bromophenyl)methyl]-3-hydroxy-7-methylthieno[3,2-d]pyrimidine-2,4-dione Thieno[3,2-d]pyrimidine-2,4-dione 1-(4-Bromobenzyl), 3-Hydroxy, 7-Methyl Enhanced lipophilicity; under evaluation for CNS permeability
(S)-6-(1-(Benzodioxol-5-yl)ethylamino)-3-(trifluoroethyl)pyrimidine-2,4-dione Pyrimidine-2,4-dione 6-(Benzodioxol-5-yl-ethylamino), 3-(Trifluoroethyl) DAO enzyme inhibition (neurodegenerative disease targets)

Key Findings from Comparative Analysis

Substitution at the 7-position (e.g., 7-methyl in ) increases steric bulk, which may reduce metabolic degradation but limit membrane permeability.

Substituent Effects: 4-Methylbenzyl vs. 3-Methylphenyl: The 4-methylbenzyl group in the target compound likely improves lipophilicity compared to simpler benzyl groups, while the 3-methylphenyl moiety may enhance aryl hydrocarbon receptor (AhR) interactions .

Thieno-pyrimidine-diones show promise in selective kinase inhibition (e.g., EGFR, VEGFR) due to their planar structure, mimicking ATP’s adenine moiety .

Synthetic Accessibility: Thieno-pyrimidine-diones require multi-step syntheses involving cyclization and functionalization (e.g., Vilsmeier–Haack reactions), whereas simpler pyrimidine-diones (e.g., stavudine) are more straightforward to derivatize .

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